![molecular formula C19H20N2O4 B4715462 benzyl N-(phenylacetyl)glycylglycinate](/img/structure/B4715462.png)
benzyl N-(phenylacetyl)glycylglycinate
Overview
Description
Benzyl N-(phenylacetyl)glycylglycinate, also known as BPGG, is a compound that has been widely studied for its potential use in various scientific research applications. This compound is a derivative of glycine and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of benzyl N-(phenylacetyl)glycylglycinate is not fully understood. However, it is believed that this compound acts as a prodrug, which means that it is converted into an active drug once it enters the body. This compound has been found to be converted into N-(phenylacetyl)glycine and benzyl alcohol. N-(phenylacetyl)glycine has been found to have anti-inflammatory and analgesic effects, while benzyl alcohol has been found to have sedative effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as sedative effects. This compound has also been found to have antioxidant properties, which means that it can protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using benzyl N-(phenylacetyl)glycylglycinate in lab experiments is its ability to target specific cells or tissues. This makes it an effective tool for studying the effects of drugs on specific cells or tissues. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to certain cells at high concentrations, which means that it must be used with caution.
Future Directions
There are many future directions for research on benzyl N-(phenylacetyl)glycylglycinate. One area of interest is its potential use as a drug delivery system for cancer treatment. This compound has been found to be effective at delivering drugs to cancer cells, which means that it could be used to target cancer cells specifically. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to have neuroprotective effects, which means that it could be used to protect neurons from damage caused by these diseases.
Scientific Research Applications
Benzyl N-(phenylacetyl)glycylglycinate has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a drug delivery system. This compound has been found to be an effective carrier for delivering drugs to specific cells or tissues. This is due to its ability to cross the cell membrane and target specific receptors.
properties
IUPAC Name |
benzyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-17(11-15-7-3-1-4-8-15)20-12-18(23)21-13-19(24)25-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUHLYBMSMFJEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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